Antimony nitrilotriacetic acid

CAS No.: 70161-12-5

Cat. No.: VC1679191

Molecular Formula: C12H15N2O12S

Molecular Weight: 501.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70161-12-5 |

|---|---|

| Molecular Formula | C12H15N2O12S |

| Molecular Weight | 501.01 g/mol |

| IUPAC Name | antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron |

| Standard InChI | InChI=1S/2C6H9NO6.Sb/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3 |

| Standard InChI Key | IBMCUACXCYJTTN-UHFFFAOYSA-K |

| SMILES | [H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

| Canonical SMILES | [H+].[H+].[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Sb+3] |

Introduction

Chemical Identity and Structural Properties

Antimony nitrilotriacetic acid is identified through specific chemical parameters that define its composition and structure. The compound exists primarily as a coordination complex where antimony ions are chelated by nitrilotriacetic acid ligands.

Basic Chemical Information

The fundamental chemical details of antimony nitrilotriacetic acid are summarized in Table 1.

Table 1: Chemical Identity and Properties of Antimony Nitrilotriacetic Acid

| Parameter | Value |

|---|---|

| CAS Number | 70161-12-5 |

| Molecular Formula | C12H15N2O12S |

| Molecular Weight | 501.01 g/mol |

| IUPAC Name | antimony(3+);2-[bis(carboxylatomethyl)amino]acetate;hydron |

| Standard InChI | InChI=1S/2C6H9NO6.Sb/c28-4(9)1-7(2-5(10)11)3-6(12)13;/h21-3H2,(H,8,9)(H,10,11)(H,12,13);/q;;+3/p-3 |

| Standard InChIKey | IBMCUACXCYJTTN-UHFFFAOYSA-K |

| Synonyms | antimony-NTA, antimony bis(nitrilotriacetic acid) complex |

| PubChem Compound ID | 189753 |

The compound features antimony in its +3 oxidation state, which is significant as antimony exists in two primary oxidation states: the highly toxic antimonite (Sb(III)) and the less toxic antimonate (Sb(V)) .

Structural Characteristics

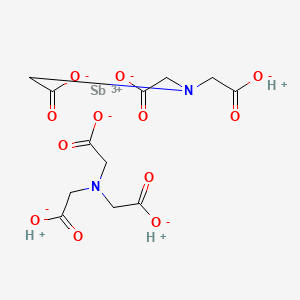

Antimony nitrilotriacetic acid forms a complex where the nitrilotriacetic acid (NTA) acts as a tridentate ligand, coordinating to the antimony center through nitrogen and oxygen atoms. The structure typically involves the antimony atom chelated by two nitrilotriacetic acid molecules, creating a stable coordination complex.

The coordination geometry around the antimony center is influenced by the electronic configuration of antimony(III), which typically results in a distorted octahedral or trigonal bipyramidal arrangement due to the presence of a stereochemically active lone pair of electrons on the antimony atom.

Synthesis and Preparation Methods

The synthesis of antimony nitrilotriacetic acid and related complexes involves specific reaction conditions and precursors.

General Synthetic Approaches

While the specific synthesis of antimony nitrilotriacetic acid isn't fully detailed in the available literature, related compounds provide insight into potential synthetic routes. Typically, these complexes are formed through the reaction of antimony salts with nitrilotriacetic acid under controlled pH conditions.

Applications and Utilization

Antimony nitrilotriacetic acid and related compounds have several important applications across different fields.

Nuclear Industry Applications

One significant application involves nuclear reactor decontamination processes:

-

Antimony(III) in mixtures containing nitrilotriacetic acid, ascorbic acid, and citric acid is used as a chemical decontamination solution in nuclear reactors

-

These solutions help manage radioactive contamination on carbon steel surfaces

-

Research has shown that antimony from these solutions can deposit on carbon steel surfaces under deaerated conditions, forming both elemental antimony and Fe-Sb-O compounds

-

Commercial organic inhibitors like Rodine 92B have been studied to prevent antimony deposition during decontamination procedures

These applications are particularly important for maintenance and safety procedures in nuclear power facilities.

Research and Analytical Uses

Antimony nitrilotriacetic acid is utilized in various scientific research contexts:

-

As a reference compound in spectroscopic and analytical chemistry

-

For investigating metal-ligand interactions and coordination chemistry

-

In studies examining the environmental behavior of antimony compounds

Biological Activity and Medicinal Significance

Research into antimony nitrilotriacetic acid complexes has revealed potential biological activities with therapeutic implications.

Cytotoxic and Antitumor Properties

Certain antimony(III) nitrilotriacetate complexes have demonstrated cytotoxic and antitumor activity. Specifically, complexes with compositions (NH4)2Sb(Nta)(HNta) × nH2O and Na2Sb(Nta)(HNta) × 2H2O have been studied for their potential anticancer properties .

These findings align with the broader interest in metal-based therapeutics, where the biological activity often stems from the interaction of the metal center with biological targets such as DNA or proteins. The cytotoxicity may result from:

-

Interference with cellular redox processes

-

Binding to critical biomolecules

-

Disruption of cellular metal homeostasis

-

Generation of reactive oxygen species

Electrochemical Behavior and Materials Science

The electrochemical properties of antimony in the presence of nitrilotriacetic acid have been investigated for various applications.

Redox Behavior and Electrodeposition

Recent studies have examined the electrochemical redox behavior of antimony in nitrilotriacetic acid (NTA) solutions:

-

The reduction of antimony in the presence of NTA ranges from quasi-reversible to irreversible, depending on conditions

-

Two stable Sb-NTA complexes (designated as Sb-NTA-a and Sb-NTA-b) have been proposed based on distinct reduction peaks observed in cyclic voltammetry

-

The Sb-NTA-b complex exhibits a more negative reduction potential (beyond -0.3 V), indicating greater stability

-

Standard rate constants for antimony reduction, evaluated using the extended Nicholson method, support the irreversible nature of antimony reduction and suggest challenges in dissolving reduced antimony in the presence of chelating agents

Morphological Effects

Nitrilotriacetic acid demonstrates significant influence on the morphology of antimony-containing materials:

-

NTA acts as a habit modifier for antimony(III) oxide (Sb2O3)

-

In the presence of NTA, Sb2O3 adopts an octahedral shape with cubic crystal structure

-

NTA modifies both the reduction kinetics of antimony and the morphology of antimony deposits

These findings have implications for materials science applications, particularly in the development of antimony-based materials with controlled morphology and properties.

Current Research Directions and Future Perspectives

Research on antimony nitrilotriacetic acid continues to evolve in several directions.

Nuclear Decontamination Advances

Ongoing research focuses on:

-

Improving the efficiency of decontamination processes using antimony-containing formulations

-

Understanding and preventing unwanted antimony deposition during decontamination

-

Developing better inhibitors to control antimony behavior in nuclear applications

Biological and Medicinal Applications

Future research directions may include:

-

Further investigation of the antitumor properties of antimony nitrilotriacetic acid complexes

-

Structure-activity relationship studies to optimize biological activity

-

Exploration of potential applications in the treatment of parasitic diseases, building on the established use of antimony compounds in leishmaniasis treatment

Materials Science Applications

Emerging areas of interest include:

-

Utilizing the morphology-controlling properties of NTA for the synthesis of antimony-based nanomaterials

-

Investigating the role of antimony-NTA complexes in the development of novel catalysts

-

Exploring potential applications in energy storage and conversion technologies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume